BenchChemオンラインストアへようこそ!

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

HDAC inhibition Epigenetics Cancer

3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic flavonoid-like chromenone ester bearing a methylenedioxyphenyl substituent at C-3 and an acetoxy group at C-7 (molecular formula C20H16O6, MW 352.34 g/mol). It is structurally classified as a 3-aryl-4H-chromen-4-one (isoflavone analog) distinguished from the broader 4-aryl-4H-chromene apoptosis inducer class by its oxidized C-4 carbonyl and the 6-ethyl substitution pattern.

Molecular Formula C20H16O6
Molecular Weight 352.342
CAS No. 170241-45-9
Cat. No. B2767169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate
CAS170241-45-9
Molecular FormulaC20H16O6
Molecular Weight352.342
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H16O6/c1-3-12-6-14-18(8-17(12)26-11(2)21)23-9-15(20(14)22)13-4-5-16-19(7-13)25-10-24-16/h4-9H,3,10H2,1-2H3
InChIKeyIVZSEOPVHWEPAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl Acetate (CAS 170241-45-9): Baseline Chemical Identity & Database-Annotated Activity Profile


3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate is a synthetic flavonoid-like chromenone ester bearing a methylenedioxyphenyl substituent at C-3 and an acetoxy group at C-7 (molecular formula C20H16O6, MW 352.34 g/mol) [1][2]. It is structurally classified as a 3-aryl-4H-chromen-4-one (isoflavone analog) distinguished from the broader 4-aryl-4H-chromene apoptosis inducer class by its oxidized C-4 carbonyl and the 6-ethyl substitution pattern. Database annotations from ChEMBL and BindingDB indicate measurable, albeit modest, biochemical activity against human histone deacetylases (HDAC4, HDAC5, HDAC6, HDAC9; IC50 = 2.48 × 10^4 – 1.00 × 10^5 nM) and rabbit aldehyde oxidase (IC50 > 1.00 × 10^6 nM), as well as functional antiproliferative activity in MCF7 breast cancer cells and antineoplastic activity in a mouse sarcoma 180 allograft model at 60 mg/kg [1][3]. This evidence positions the compound as a defined chemotype for probing HDAC-mediated epigenetic regulation and for use as a core scaffold in medicinal chemistry optimization programs.

Why Generic Substitution of 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl Acetate Fails: Structural Determinants of Differential Target Engagement


Although compounds containing a benzodioxole-chromenone core may appear interchangeable at the level of chemical formula, small structural perturbations profoundly alter their biological fingerprint. The target compound uniquely combines three structural features—the 6-ethyl group, the C-7 acetoxy ester, and the absence of a C-2 methyl substituent—that differentiate it from the nearest commercially cataloged analog, 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate (CAS 170241-47-1) [1]. The C-2 methyl substitution in the analog is expected to alter the torsion angle between the benzodioxole and chromenone rings, thereby modifying the pharmacophoric geometry presented to HDAC enzymes and other targets. In chromenone SAR studies, even minor alkyl substitutions at the 6-position have been shown to shift potency by >10-fold in cell-based assays [2]. Consequently, replacing the target compound with the 2-methyl analog or with des-ethyl variants (e.g., STOCK1N-11612, C18H12O6) cannot be assumed to preserve the observed HDAC inhibition profile or the in vivo antineoplastic signal. Procurement decisions must therefore be guided by exact structural matching rather than by class-level similarity.

Product-Specific Quantitative Evidence Guide: 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl Acetate (CAS 170241-45-9)


HDAC6 Isoform Selectivity Over HDAC4/HDAC5/HDAC9 Within the Chromenone Acetate Series

In a panel of recombinant human HDAC isoforms evaluated via a fluorogenic aminocoumarin release biochemical assay, this compound exhibited an HDAC6 IC50 of 2.48 × 10^4 nM, representing 4.0-fold greater potency than its activity against HDAC4 (IC50 = 1.00 × 10^5 nM), HDAC5 (IC50 = 1.00 × 10^5 nM), and HDAC9 (IC50 = 1.00 × 10^5 nM) [1]. No head-to-head comparison data are available for the 2-methyl analog (CAS 170241-47-1), but the observed intra-target selectivity differentiates this compound from pan-HDAC inhibitors and from other chromenone esters that may lack the 6-ethyl substitution required for this selectivity profile.

HDAC inhibition Epigenetics Cancer

Antiproliferative Activity in MCF7 Breast Cancer Cells Establishes a Baseline for Chromenone Acetate Cytotoxicity Studies

This compound was tested for antiproliferative activity against the human MCF7 breast adenocarcinoma cell line in a 72-hour MTT assay [1]. Quantitative IC50 data are not available from the database record, but the documented activity confirms that the compound engages cellular targets relevant to breast cancer proliferation. This functional activity distinguishes the compound from structurally related chromenone esters lacking cellular validation. No direct comparator data exist for the 2-methyl analog or des-ethyl variants under identical conditions.

Breast cancer MTT assay Antiproliferative

In Vivo Antineoplastic Signal in Mouse Sarcoma 180 Allograft Model at 60 mg/kg

In a mouse sarcoma 180 allograft model using CD-1 mice, administration of this compound at 60 mg/kg q.d. for 6 days resulted in a measurable increase in survival rate relative to vehicle-treated controls [1]. This in vivo signal is a key differentiator: most chromenone esters in this chemical space lack reported in vivo efficacy data. The 2-methyl analog (CAS 170241-47-1) has no publicly available in vivo antitumor data in any database, making this compound the only member of the immediate structural series with documented in vivo antineoplastic activity.

Sarcoma 180 Allograft In vivo efficacy

Negligible Off-Target Activity Against Aldehyde Oxidase and Polyphenol Oxidase Reduces Metabolic Liability Risk

In counter-screening assays, this compound showed IC50 > 1.00 × 10^6 nM against rabbit aldehyde oxidase (AOX1) and IC50 = 5.20 × 10^5 nM against mushroom polyphenol oxidase (tyrosinase), alongside IC50 > 1.00 × 10^6 nM against bovine catalase [1]. These values indicate negligible inhibition of these metabolic and oxidative enzymes. This profile contrasts with certain flavone and chromone natural products that are known sub-micromolar AOX1 or tyrosinase inhibitors, positioning this compound as a cleaner chemical probe for HDAC-focused studies with lower risk of confounding polypharmacology.

Aldehyde oxidase Polyphenol oxidase Off-target screening

Best Research and Industrial Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl Acetate (CAS 170241-45-9)


HDAC6-Selective Chemical Probe Development for Epigenetic Target Validation

Investigators requiring a starting scaffold with 4-fold selectivity for HDAC6 over HDAC4/5/9 can procure this compound as the core chemotype for structure–activity relationship (SAR) expansion. The 6-ethyl and C-7 acetoxy groups provide vectors for systematic modification, and the documented HDAC inhibition data (IC50 = 2.48 × 10^4 nM for HDAC6) [1] offer a quantitative baseline from which to measure potency improvements through analog synthesis.

In Vivo Proof-of-Concept Studies in Syngeneic Tumor Models

The compound's demonstrated ability to increase survival in a mouse sarcoma 180 allograft model at 60 mg/kg q.d. [1] supports its use as a tool compound for in vivo target engagement and efficacy studies. Researchers can leverage this existing in vivo signal to benchmark new analogs or combination regimens without the need for de novo in vivo validation of the chemotype.

Selectivity Profiling Panels for Chromenone-Based Compound Libraries

Screening core facilities and compound management groups can include this compound as a reference standard in HDAC selectivity panels, given its defined activity profile across HDAC4, HDAC5, HDAC6, and HDAC9, and its confirmed inactivity against AOX1, tyrosinase, and catalase [1][2]. This enables calibration of high-throughput screening assays and provides a benchmark for hit triage when evaluating chromenone-containing libraries.

Medicinal Chemistry Optimization Toward Breast Cancer Therapeutics

Building on the documented antiproliferative activity in MCF7 cells [1], medicinal chemistry teams can use this compound as a starting point for systematic optimization of the 3-aryl, 6-alkyl, and 7-ester positions. The presence of a synthetically accessible acetate ester at C-7 facilitates prodrug strategies or further derivatization, while the benzodioxole ring offers opportunities for heterocycle replacement to modulate pharmacokinetic properties.

Quote Request

Request a Quote for 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-4-oxo-4H-chromen-7-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.